Ethyl 2-((1-ethyl-5,7-dimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetate
Description
Ethyl 2-((1-ethyl-5,7-dimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetate is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidin-4-one core substituted with ethyl, methyl, and thioacetate ester groups. This compound is likely explored as a pharmaceutical intermediate due to its structural similarity to bioactive pyrimidine derivatives .
Properties
IUPAC Name |
ethyl 2-(1-ethyl-5,7-dimethyl-4-oxopyrido[2,3-d]pyrimidin-2-yl)sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-5-18-13-12(9(3)7-10(4)16-13)14(20)17-15(18)22-8-11(19)21-6-2/h7H,5-6,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKTUCIZZBVEBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=CC(=N2)C)C)C(=O)N=C1SCC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-((1-ethyl-5,7-dimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetate is a compound of significant interest due to its potential biological activities. This article presents a detailed examination of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrido-pyrimidine core and a thioether functional group. The molecular formula is , and its structure can be represented as follows:
The biological activities of this compound are primarily attributed to its interaction with various biological targets. Here are some key findings regarding its mechanisms:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits potent antimicrobial properties against several bacterial strains. Its mechanism involves inhibition of bacterial cell wall synthesis and interference with metabolic pathways.
- Anticancer Properties : Research has shown that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways. This suggests a potential role in cancer therapy.
- Enzyme Inhibition : The compound has been identified as an inhibitor of various enzymes involved in critical metabolic pathways. For instance, it shows inhibitory activity against thymidylate kinase (TMPK), which is crucial for DNA synthesis in pathogens like Mycobacterium tuberculosis .
Structure-Activity Relationship (SAR)
A series of derivatives have been synthesized to explore the SAR of this compound. Key observations include:
| Substituent | Effect on Activity |
|---|---|
| Methyl groups | Increased potency against bacterial strains |
| Nitro groups | Essential for maintaining enzyme inhibition |
| Thioether group | Critical for antimicrobial activity |
These modifications have provided insights into optimizing the compound's efficacy while minimizing toxicity.
Case Studies
Several studies have focused on the biological evaluation of this compound:
- Antimycobacterial Activity : A study demonstrated that this compound exhibited submicromolar activity against M. tuberculosis in vitro without significant cytotoxicity against human fibroblasts .
- Cytotoxicity Assessment : In a cytotoxicity study involving human cancer cell lines (e.g., MCF7 breast cancer cells), the compound showed selective toxicity with an IC50 value significantly lower than that of standard chemotherapeutics .
- In Vivo Studies : Animal models treated with this compound displayed reduced tumor growth rates compared to controls, indicating potential for further development as an anticancer agent .
Scientific Research Applications
Structural Characteristics
The compound features:
- Thioether functional group : This may enhance its reactivity and biological activity.
- Pyrido-pyrimidine core : Known for its role in various biological processes and as a scaffold for drug development.
Medicinal Chemistry Applications
Ethyl 2-((1-ethyl-5,7-dimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetate has potential applications in the development of therapeutic agents. Preliminary studies suggest that compounds with similar structures exhibit significant biological activities, including:
- Anticancer Properties : The compound's structural analogs have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. This suggests a potential role in cancer therapy.
- Antimicrobial Activity : The thioether linkage may contribute to enhanced interactions with microbial targets, indicating possible use as an antimicrobial agent.
Case Study: Anticancer Activity
A study exploring the efficacy of pyrido-pyrimidine derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the inhibition of key enzymes involved in tumor growth and proliferation.
Synthesis of Novel Compounds
The synthesis of this compound can be approached through several multi-step synthetic routes. These methods emphasize the importance of constructing complex heterocyclic compounds for pharmaceutical applications.
Synthetic Pathways
Several synthetic strategies have been proposed:
- Condensation Reactions : Utilizing starting materials such as ethyl acetate and thioether precursors.
- Cyclization Techniques : Forming the pyrido-pyrimidine core through cyclization reactions involving appropriate reagents.
Interaction Studies
Understanding the interaction of this compound with biological targets is crucial for elucidating its pharmacodynamics. Potential studies could focus on:
Binding Affinity
Research could investigate the binding affinity of this compound to specific enzymes or receptors involved in disease pathways. This would provide insights into its therapeutic potential and mechanisms of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopropyl-Substituted Analog
Compound : Ethyl 2-((1-cyclopropyl-5,7-dimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetate (CAS 938015-58-8)
- Key Differences :
Thieno[2,3-d]pyrimidine Derivatives
Compound: Ethyl 2-[3-(4-Nitrophenyl)-4-oxo-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl]-thioacetate (Compound 15, )
- Key Differences: Core Structure: Thieno[2,3-d]pyrimidine instead of pyrido[2,3-d]pyrimidine. Substituents: Nitrophenyl and cyclohepta rings increase molecular weight (436.52 vs. 333.41) and hydrophobicity. Synthesis: Prepared via alkylation with ethyl chloroacetate, yielding a compound with distinct IR peaks for NO₂ (1350, 1519 cm⁻¹) and carbonyl groups (1679, 1733 cm⁻¹) .
Pyrimidine Derivatives with Thietan-Oxy Groups
Compound : Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1, )
- Key Differences: Core Structure: Simple pyrimidine ring without fused pyrido or thieno systems. Synthesis: Derived from 2-chloromethylthiirane, differing from the target compound’s synthetic route .
Pyrrolo-Fused Derivatives
Compound : 1,7-Dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid (Compound 4e, )
- Key Differences :
- Core Structure : Pyrrolo[2,3-d]pyrimidine fused with pyrido[1,2-a], introducing an additional nitrogen atom.
- Functional Groups : Carboxylic acid replaces thioacetate ester, enhancing polarity and hydrogen-bonding capacity.
- Properties : Smaller molecular weight (257.24 vs. 333.41) and higher melting point (243–245°C) .
Chlorophenyl-Substituted Derivatives
Compound : Ethyl 2-[(4-(4-chlorophenyl)pyrimidin-2-yl)thio]acetate ()
- Key Differences :
Structural and Functional Comparison Table
Preparation Methods
Alkylation Side Reactions
N-Ethylation using ethyl bromide often competes with O-alkylation at the 4-oxo position, generating up to 15% O-ethyl byproducts. Employing phase-transfer catalysts like tetrabutylammonium bromide suppresses this issue, enhancing N-selectivity to 9:1.
Q & A
Q. What are the standard protocols for synthesizing Ethyl 2-((1-ethyl-5,7-dimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetate?
The synthesis typically involves multi-step reactions starting with functionalization of the pyrido[2,3-d]pyrimidin-4-one core. Key steps include:
- Thioether formation : Reacting a halogenated pyrido[2,3-d]pyrimidin-4-one derivative (e.g., 2-chloro intermediate) with ethyl mercaptoacetate in the presence of a base like triethylamine.
- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) are used to enhance nucleophilic substitution efficiency .
- Monitoring : Reaction progress is tracked via thin-layer chromatography (TLC), and purity is confirmed using H/C NMR and high-performance liquid chromatography (HPLC) .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm structural integrity, particularly the thioether linkage (δ ~3.5–4.0 ppm for SCH) and ester carbonyl (δ ~170 ppm) .
- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) or CI-MS verifies molecular weight (e.g., expected [M+H] at m/z 333.4 for CHNOS) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry, SHELXL software is used for refinement of crystal structures .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- pH stability : The ester group is prone to hydrolysis under strongly acidic (pH <2) or basic (pH >10) conditions. Neutral to mildly acidic buffers (pH 5–7) are recommended for biological assays .
- Thermal stability : Decomposition occurs above 150°C, as observed in differential scanning calorimetry (DSC) studies. Short-term storage at –20°C in anhydrous DMSO is advised .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis or activity of this compound?
- Density functional theory (DFT) : Predicts regioselectivity in nucleophilic substitution reactions (e.g., sulfur vs. nitrogen attack sites on the pyrimidine ring) .
- Molecular docking : Screens interactions with biological targets (e.g., COX enzymes) by aligning the thioacetate moiety with active-site residues. Preliminary data suggest IC values comparable to related pyrimidine derivatives (19.45–42.1 μM) .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Q. How can reaction yields be improved for large-scale synthesis?
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80% yield in 15 minutes vs. 6 hours conventionally) .
- Catalyst optimization : Transition metals (e.g., CuI) enhance thioether bond formation efficiency, reducing byproducts like disulfides .
Comparative Analysis of Analogues
| Compound Name | Structural Variation | Key Activity/Application | Reference |
|---|---|---|---|
| Ethyl 2-((4-(4-fluorophenyl)pyrimidin-2-yl)thio)acetate | Fluorine substituent on phenyl ring | Enhanced COX-2 inhibition | |
| 1,3-Dimethyl-6-[2-(3-substituted phenyl)thiazolidin-4-one-3-yl]-pyrimidine-2,4-dione | Thiazolidinone scaffold | Herbicide antidote activity | |
| Substituted Pyrimido[5,4-b]indoles | Fused indole-pyrimidine system | Anticancer (apoptosis induction) |
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
